molecular formula C13H16N2O5S B6278146 5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate CAS No. 2803845-83-0

5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate

Cat. No.: B6278146
CAS No.: 2803845-83-0
M. Wt: 312.34 g/mol
InChI Key: UWOHUUBXDSJKLW-UHFFFAOYSA-N
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Description

This compound features a bicyclic [1,3]thiazolo[4,5-c]pyridine core substituted with a 7-oxo group and two ester moieties: a tert-butyl ester at position 5 and a methyl ester at position 2. Its structure combines electron-withdrawing (oxo, ester) and sterically bulky (tert-butyl) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

2803845-83-0

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

5-O-tert-butyl 2-O-methyl 7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate

InChI

InChI=1S/C13H16N2O5S/c1-13(2,3)20-12(18)15-5-7-9(8(16)6-15)21-10(14-7)11(17)19-4/h5-6H2,1-4H3

InChI Key

UWOHUUBXDSJKLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)C(=O)OC

Purity

95

Origin of Product

United States

Biological Activity

5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including antimicrobial properties, cytotoxicity against cancer cells, and other pharmacological activities.

  • Chemical Formula : C13_{13}H15_{15}N3_{3}O4_{4}S
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 1250443-97-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazolo[4,5-c]pyridine derivatives. For instance:

  • Study on Antimicrobial Efficacy : A series of thiazolo compounds demonstrated significant activity against various pathogens including Staphylococcus aureus and Candida albicans. The disk diffusion method revealed that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against these microorganisms .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of 5-tert-butyl 2-methyl 7-oxo derivatives has been evaluated in vitro against several cancer cell lines:

  • Case Study : In a study evaluating the cytotoxic effects on human tumor cell lines (e.g., KB, HepG2), certain derivatives exhibited potent activity with IC50 values in the micromolar range. The structure-activity relationship (SAR) indicated that modifications at the nitrogen and carbon positions significantly influenced their antitumor efficacy .

Mechanistic Insights

The mechanism of action for these compounds often involves interaction with cellular targets such as enzymes or DNA:

  • Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

Summary of Research Findings

Activity Pathogen/Cell Line Method Findings
AntimicrobialStaphylococcus aureusDisk DiffusionMIC = 15.62 µg/mL
AntifungalCandida albicansDisk DiffusionMIC = 15.62 µg/mL
CytotoxicityKB Cell LineMTT AssayIC50 = Low micromolar range
CytotoxicityHepG2 Cell LineMTT AssayIC50 = Low micromolar range
Enzyme InhibitionTopoisomerase IIIn Vitro Enzyme AssaySignificant inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic dicarboxylates:

Compound Name Core Heterocycle Substituents Key Properties/Applications Reference
5-tert-butyl 2-methyl 7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate Thiazolo[4,5-c]pyridine - 7-Oxo
- 5-tert-butyl ester
- 2-methyl ester
Intermediate for kinase inhibitors; high solubility due to ester groups
Potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate Thiazolo[4,5-c]pyridine - Potassium salt of carboxylate
- 5-tert-butyl ester
Enhanced crystallinity for solid-phase synthesis; ionic form improves stability
5-TERT-BUTYL 3-ETHYL 4H,5H,6H,7H-[1,2]OXAZOLO[4,5-C]PYRIDINE-3,5-DICARBOXYLATE Oxazolo[4,5-c]pyridine - 5-tert-butyl ester
- 3-ethyl ester
Reduced electron density (oxazole vs. thiazole); lower bioactivity in antimicrobial assays
Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Imidazo[2,1-b]thiazole + dihydropyridine - Chloro group
- Diethyl esters
Anticancer activity (IC₅₀ = 1.2 µM in HeLa cells); chloro substituent enhances cytotoxicity
Benzyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - Benzyl ester
- Naphthalene and thiophene substituents
Fluorescent properties; used in organic electronics
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid Oxazolo[4,5-c]pyridine - 5-tert-butyl ester
- 3-carboxylic acid
Acidic group enables conjugation to amines; lower logP compared to ester derivatives

Structural and Functional Insights

  • Heterocycle Core :

    • Thiazolo[4,5-c]pyridine (target compound) exhibits higher π-electron density than oxazolo analogs, influencing binding to biological targets like ATP-binding pockets .
    • Imidazo[2,1-b]thiazole derivatives (e.g., ) show enhanced pharmacological activity due to chloro substituents and planar aromatic systems .
  • Ester vs. Carboxylate :

    • Methyl/tert-butyl esters improve membrane permeability, whereas carboxylate salts (e.g., potassium in ) are preferred for aqueous-phase reactions .
    • The carboxylic acid derivative () facilitates bioconjugation but has reduced bioavailability due to higher polarity .
  • Substituent Effects :

    • Bulky tert-butyl groups hinder enzymatic degradation, increasing metabolic stability .
    • Ethyl esters () offer intermediate lipophilicity compared to methyl or benzyl esters .

Preparation Methods

Cyclization Kinetics

The thiazole ring formation follows second-order kinetics, with rate constants influenced by:

  • Acid Strength : POCl₃ (pKa ≈ −8) outperforms H₂SO₄ (pKa ≈ −3) in dehydrative cyclization.

  • Steric Effects : Bulky tert-butyl groups slow ring closure, requiring prolonged heating.

Oxidation Pathways

The 7-oxo group is introduced via radical or ionic mechanisms. Hydrogen peroxide (H₂O₂) favors electrophilic oxidation, while KMnO₄ operates through a radical intermediates.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsYield (%)
Multi-Step SynthesisHigh regioselectivityLengthy (4–6 steps)65–78
Cascade ReactionsFewer intermediatesLimited to specific substrates70–85
Patent RouteScalable (>100 g)Requires anhydrous conditions75–82

Q & A

Q. What synthetic strategies are employed to prepare 5-tert-butyl 2-methyl 7-oxo-thiazolo[4,5-c]pyridine dicarboxylate?

The synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and esterification. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-bromo-thiazolo[5,4-c]pyridine carboxylate) are synthesized via cyclocondensation of brominated heterocycles with tert-butyl dicarbonate . Reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) and Boc-group protection are critical for regioselectivity and stability .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR resolve the thiazolo-pyridine core and ester substituents. Key signals include methyl protons (δ ~1.4 ppm for tert-butyl) and carbonyl carbons (δ ~165–175 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed vs. calculated [M+H]+^+) with <5 ppm error .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and C-N bonds (~1250 cm1^{-1}) validate functional groups .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC (reversed-phase C18 columns, acetonitrile/water gradients) and melting point analysis. Contradictions in melting points (e.g., broad ranges) may indicate impurities, necessitating recrystallization (e.g., DMF/ethanol mixtures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Temperature Control : Lower temperatures (0–5°C) minimize unwanted cyclization byproducts during Boc-protection steps .
  • Catalysts : Use of Lewis acids (e.g., ZnCl2_2) enhances regioselectivity in thiazole ring formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene facilitates azeotropic drying .

Q. What crystallographic methods are used to resolve structural ambiguities in the thiazolo-pyridine core?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the structure. Key parameters include:

  • ORTEP diagrams : Visualize thermal ellipsoids and bond angles (e.g., C-S-C in thiazole ~86°) .
  • Hydrogen bonding networks : Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) identifies supramolecular interactions influencing crystal packing .

Q. How do substituent modifications (e.g., tert-butyl vs. methyl groups) affect biological activity?

  • Lipophilicity : tert-Butyl groups enhance membrane permeability (logP calculations via ChemDraw).
  • Steric effects : Bulkier substituents may disrupt binding to enzymatic pockets (docking studies using AutoDock Vina) .
  • In vitro assays : Compare IC50_{50} values against analogs with varied ester groups (e.g., ethyl vs. methyl) .

Q. How can NMR data contradictions (e.g., split signals) be resolved?

  • 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing thiazole C-2 vs. pyridine C-7) .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria of tert-butyl groups) by acquiring spectra at 25°C and 60°C .

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